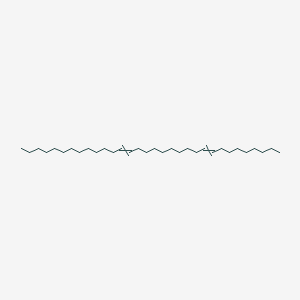
Dotriaconta-9,19-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C32H62 It is characterized by the presence of two double bonds located at the 9th and 19th positions in a 32-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Dotriaconta-9,19-diene can be synthesized through several methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form alkenes. For instance, the dehydration of long-chain diols can yield this compound.
Dehydrohalogenation of Organohalides: This process involves the elimination of hydrogen halides from organohalides, resulting in the formation of alkenes
Industrial Production Methods: Industrial production of this compound typically involves the catalytic cracking of long-chain hydrocarbons. This method is efficient for producing large quantities of the compound and involves the use of catalysts to break down larger molecules into smaller, more useful ones.
Chemical Reactions Analysis
Types of Reactions: Dotriaconta-9,19-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes
Scientific Research Applications
Dotriaconta-9,19-diene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of long-chain alkenes in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of dotriaconta-9,19-diene involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers and affect membrane fluidity and permeability. Additionally, its double bonds can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Dotriaconta-9,19-diene can be compared with other similar long-chain alkenes, such as:
Hexatriacontane: A 36-carbon alkane with no double bonds.
Octatriacontadiene: A 38-carbon diene with double bonds at different positions.
Tetratriacontane: A 34-carbon alkane with no double bonds.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and physical properties. Its structure allows for specific interactions and reactivity patterns that differ from other long-chain alkenes .
Properties
CAS No. |
82122-64-3 |
|---|---|
Molecular Formula |
C32H62 |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
dotriaconta-9,19-diene |
InChI |
InChI=1S/C32H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,26,28H,3-16,18,20-25,27,29-32H2,1-2H3 |
InChI Key |
KEJBGHUMFZRWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















